N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide is a chemical compound with the molecular formula C12H16N2O4. This compound is characterized by the presence of methoxy groups attached to phenyl rings, which are linked through an oxalamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The compound N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide primarily targets α1A/α1D-adrenoceptors and 5-HT1A receptors . These receptors play a key role in the development of lower urinary tract symptoms (LUTS) and prostate cell proliferation .
Mode of Action
This compound interacts with its targets by acting as a multi-target antagonist . It reduces phenylephrine-induced contractions and shows high affinity for the 5-HT1A receptors, behaving as an antagonist .
Biochemical Pathways
The affected pathways involve the α1A/α1D-adrenoceptors and 5-HT1A receptors. The downstream effects include the reduction of prostate contraction and cell growth . This is particularly relevant in the context of benign prostatic hyperplasia (BPH), a progressive disease related to the imbalance of cell growth and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of prostate cell growth and contraction . This is achieved through its antagonistic action on α1A/α1D-adrenoceptors and 5-HT1A receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 2-methoxyphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenethylamine
- 2-Methoxyacetophenone
Uniqueness
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to its specific combination of methoxy groups and oxalamide linkage, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDAXJPUGFFFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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